molecular formula C16H19N3O4S B10983282 ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B10983282
M. Wt: 349.4 g/mol
InChI Key: FLPDBJVUIFQYCH-UHFFFAOYSA-N
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Description

Ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is a heterocyclic organic compound featuring a bicyclic framework. Its structure comprises:

  • A cyclohepta[d][1,2]oxazole ring system, a seven-membered fused oxazole moiety.
  • A thiazole ring connected via a carbonyl-linked amino group.
  • An ethyl acetate ester substituent on the thiazole ring.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 2-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carbonylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H19N3O4S/c1-2-22-13(20)8-10-9-24-16(17-10)18-15(21)14-11-6-4-3-5-7-12(11)23-19-14/h9H,2-8H2,1H3,(H,17,18,21)

InChI Key

FLPDBJVUIFQYCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NOC3=C2CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the cycloheptane ring, followed by the introduction of the oxazole and thiazole rings through cyclization reactions. The final step involves the esterification of the thiazole ring with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Compound A : Ethyl [2-({[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate
  • Key Differences :
    • Replaces the cycloheptaoxazole with a piperidinyl-triazolone system.
    • Retains the thiazole-acetate backbone but introduces a cyclopropyl group on the triazole ring.
  • Implications: The triazolone-piperidine moiety may enhance metabolic stability compared to the cycloheptaoxazole’s oxazole ring. Cyclopropyl groups are known to improve pharmacokinetic properties by reducing oxidative metabolism.
Compound B : Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
  • Key Differences: Substitutes the oxazole ring with a thiophene system. Incorporates a sulfanyl (-S-) linkage and a 5-amino-1,2,4-triazole substituent.
  • Implications :
    • Thiophene’s electron-rich nature may alter binding affinity in biological targets compared to oxazole.
    • The sulfanyl group could increase susceptibility to metabolic oxidation.
Compound C : Thiazol-5-ylmethyl carbamate derivatives (e.g., PF 43(1) examples)
  • Key Differences :
    • Replaces the acetate ester with a carbamate functional group.
    • Lacks the fused cycloheptaoxazole system.
  • Simplified structures may reduce synthetic complexity but limit scaffold diversity.

Hypothetical Property Comparison Table

Note: Data inferred from structural features due to lack of direct experimental data in provided evidence.

Property Target Compound Compound A Compound B Compound C
Core Heterocycle Cycloheptaoxazole Piperidinyl-triazolone Cycloheptathiophene Thiazole
Key Functional Groups Oxazole, Thiazole, Ester Triazolone, Cyclopropyl, Ester Thiophene, Sulfanyl, Triazole Carbamate
Predicted Solubility Moderate (ester) Low (bulky triazolone) Low (thiophene) Moderate (carbamate)
Metabolic Stability Moderate (oxazole hydrolysis) High (cyclopropyl protection) Low (sulfanyl oxidation) High (carbamate stability)

Biological Activity

Ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that exhibits significant biological activity. This article reviews its structural characteristics, synthesis methods, and biological properties based on diverse sources.

Structural Characteristics

The compound features an ethyl ester linked to a thiazole ring and a tetrahydro-cycloheptoxazole moiety . The presence of these heterocyclic structures suggests potential pharmacological applications due to their ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that can include the following:

  • Formation of the thiazole ring through condensation reactions.
  • Synthesis of the tetrahydro-cycloheptoxazole using cyclization techniques.
  • Esterification to form the final product.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies indicate that compounds containing thiazole and oxazole rings often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell functions.

Biological Activity Observed Effect Reference
AntibacterialSignificant inhibition of Gram-positive bacteria
AntifungalEffective against various fungal strains

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors in microbial cells, leading to cell death or growth inhibition.

Case Studies

Recent studies have focused on the efficacy of this compound in various biological assays:

  • Study on Antibacterial Activity : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as a therapeutic agent against bacterial infections.
  • Fungal Inhibition Assays : In vitro tests demonstrated that the compound could inhibit the growth of Candida albicans at concentrations lower than those required for many conventional antifungal agents.

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